1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Overview
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a useful research compound. Its molecular formula is C8H7ClF3N and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis of N-(α-Fluorovinyl)azole Derivatives
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is utilized as a versatile fluorine-containing building block in chemical synthesis. In one study, it was used to prepare N-(α-fluorovinyl)azole derivatives through vinylic substitution reactions, showcasing its role in producing compounds with potential pharmaceutical and material science applications (Zhang et al., 2016).
2. Development of Novel Polyimides
This compound has also been instrumental in the synthesis of new fluorinated aromatic diamine monomers, leading to the development of novel polyimides. These materials have notable properties such as good solubility in polar organic solvents and excellent thermal stability, making them suitable for advanced material applications (Yin et al., 2005).
3. Photoluminescent Properties in Europium(III) Complexes
In another application, this compound was used in synthesizing europium(III) complexes. These complexes were studied for their structure and photoluminescent properties, highlighting their potential in designing efficient lanthanide light-conversion molecular devices (Martins et al., 2015).
4. Synthesis of Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes
The compound has been used in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes show potential for applications in fluid and solid-state oligomeric d8−d8 and ligand−ligand interactions, relevant in the field of inorganic chemistry and material sciences (Lai et al., 1999).
5. Antifungal and Antibacterial Activity
A derivative of this compound was synthesized and tested for its antifungal and antibacterial activities. The study indicated significant antibacterial and antifungal properties, suggesting its potential use in developing new antimicrobial agents (Sujatha et al., 2019).
6. Nonlinear Optical Properties for Optical Devices
Research into the nonlinear optical properties of compounds derived from this compound has shown significant results, indicating their suitability for use in optical devices. This highlights the compound's role in the development of materials for advanced optical technologies (Mostaghni et al., 2022).
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is structurally similar to Pitolisant , a selective antagonist or inverse agonist of the histamine H3 receptor . Therefore, it’s plausible that this compound may also target the histamine H3 receptor. This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .
Biochemical Pathways
Given its structural similarity to pitolisant, it might influence the histaminergic signaling pathway . By blocking histamine autoreceptors, it could enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Pharmacokinetics
In silico pharmacokinetics analysis of structurally similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on the action of pitolisant, it might lead to enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . This could potentially result in increased wakefulness and alertness .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions can modulate the levels of reactive oxygen species (ROS) in cells, thereby affecting cellular redox balance. Additionally, this compound may also interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can protect against oxidative stress by reducing ROS levels and enhancing the glutathione system . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress response and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, molecular docking studies have shown that this compound can interact with the active sites of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For instance, prolonged exposure to this compound may lead to adaptive changes in cellular metabolism and gene expression, potentially enhancing the cell’s ability to cope with oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and protect against oxidative damage . At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular metabolism. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and catalase, enhancing their activity and promoting the detoxification of ROS . Additionally, this compound may also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can enhance the production of antioxidant molecules, such as glutathione, thereby improving the cell’s ability to neutralize ROS and maintain redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments . It may interact with transporters involved in the uptake and efflux of small molecules, influencing its localization and accumulation within cells. Additionally, binding proteins may also play a role in the intracellular distribution of this compound, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . Its localization is influenced by various factors, including targeting signals and post-translational modifications. For instance, this compound may contain specific targeting signals that direct it to the mitochondria, where it can exert its antioxidant effects. Additionally, post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGADXCVWZZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640767 | |
Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-86-4 | |
Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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